tert-butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol . It is a white to off-white solid that is often used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid with triethylamine in the presence of tetrahydrofuran under an argon atmosphere . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . Detailed studies on its mechanism of action are ongoing, and it is often used as a model compound in research .
Comparison with Similar Compounds
- tert-Butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate
- tert-Butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate
- 1-Boc-4-hydroxypiperidine
Uniqueness: tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in diverse research fields make it a valuable compound .
Properties
IUPAC Name |
tert-butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGKNURQVBUGBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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